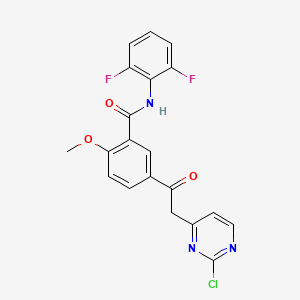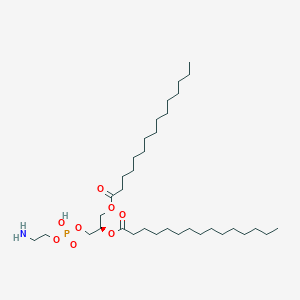
5-Ethoxy-2-nitrobenzaldehyde
概要
説明
5-Ethoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C9H9NO4 . It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the fifth position and a nitro group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 5-ethoxybenzaldehyde. The process can be summarized as follows:
Nitration Reaction: 5-Ethoxybenzaldehyde is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.
Isolation and Purification: The reaction mixture is poured onto ice, and the resulting precipitate is collected and purified through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Reduction: 5-Ethoxy-2-nitrobenzaldehyde can undergo reduction reactions to form 5-ethoxy-2-aminobenzaldehyde. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Ethoxy-2-aminobenzaldehyde.
Substitution: 5-Ethoxy-2-methoxybenzaldehyde.
Oxidation: 5-Ethoxy-2-nitrobenzoic acid.
科学的研究の応用
Chemistry: 5-Ethoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also investigated for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the manufacture of specialty chemicals and as a building block for more complex molecules in the chemical industry.
作用機序
The mechanism of action of 5-Ethoxy-2-nitrobenzaldehyde involves its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.
類似化合物との比較
5-Methoxy-2-nitrobenzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
5-Chloro-2-nitrobenzaldehyde: Similar structure with a chloro group instead of an ethoxy group.
5-Hydroxy-2-nitrobenzaldehyde: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness: 5-Ethoxy-2-nitrobenzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The ethoxy group can provide different steric and electronic effects compared to other substituents, making this compound valuable for specific synthetic and research applications.
特性
IUPAC Name |
5-ethoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQHZBDBXANCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)


![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)







